

# The Brain Penetrance of Vorasidenib (AG-881): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Vorasidenib (**AG-881**) is a first-in-class, orally available, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2) enzymes.[1][2][3] These mutations are prevalent in certain cancers, particularly low-grade gliomas.[4] The production of the oncometabolite D-2-hydroxyglutarate (2-HG) by these mutant enzymes is a key driver of tumorigenesis.[1][2][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Vorasidenib was specifically designed for enhanced brain penetration to effectively target mIDH-driven gliomas. [2][5] This technical guide provides an in-depth overview of the BBB penetration of vorasidenib, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

## **Molecular Design for Brain Penetrance**

The development of vorasidenib from earlier mIDH inhibitors like ivosidenib and enasidenib focused on optimizing physicochemical properties to improve BBB penetration. These earlier compounds exhibited low brain drug exposure in preclinical models.[2] Key molecular modifications for vorasidenib included decreasing the topological polar surface area (tPSA) and reducing the number of hydrogen-bond donors.[2] Compounds with tPSA values between 73 and 86 Ų and two hydrogen-bond donors demonstrated significantly improved brain-to-plasma



ratios compared to enasidenib, which has a tPSA of 106 Ų and three hydrogen-bond donors. [2]

# Quantitative Analysis of Blood-Brain Barrier Penetration

The ability of vorasidenib to cross the BBB has been quantified in both preclinical animal models and in clinical studies with glioma patients. The data consistently demonstrates significant brain penetrance.

#### **Preclinical Data**

Pharmacokinetic studies in mice and rats have shown that vorasidenib achieves substantial concentrations in the brain relative to plasma.

Species	Brain-to-Plasma Ratio (AUC)	Brain Tumor-to- Plasma Ratio (AUC)	Reference
Mouse	1.33	1.25	[2]
Rat	0.65	Not Reported	[2]

AUC: Area Under the Curve

In an orthotopic glioma mouse model using TS603 IDH1-R132H grade III glioma cells, vorasidenib treatment (50 mg/kg, twice daily for 4 days) resulted in a greater than 97% inhibition of 2-HG production in the mIDH1 glioma tissue, confirming target engagement within the CNS.[2]

## **Clinical Data**

A perioperative phase 1 study (NCT03343197) in patients with recurrent, nonenhancing Grade 2 or 3 mIDH1 glioma provided definitive evidence of vorasidenib's BBB penetration in humans.

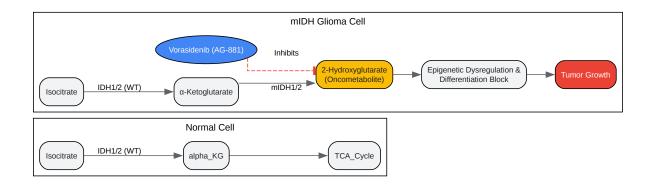


Drug	Mean Brain:Plasma Ratio	Tumor 2-HG Reduction vs. Control	Reference
Vorasidenib (AG-881)	2.4	-95%	[6]
Ivosidenib (AG-120)	0.16	-93%	[6]

These results highlight the superior brain penetrance of vorasidenib compared to ivosidenib, another mIDH1 inhibitor with limited BBB penetration.[6]

# **Signaling Pathway and Mechanism of Action**

Mutant IDH1/2 enzymes convert  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis. Vorasidenib acts by potently and selectively inhibiting the activity of mIDH1 and mIDH2, thereby reducing the production of 2-HG. This restores normal cellular differentiation and inhibits tumor cell proliferation.[7]



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Caption: Mechanism of action of vorasidenib in mutant IDH glioma cells.



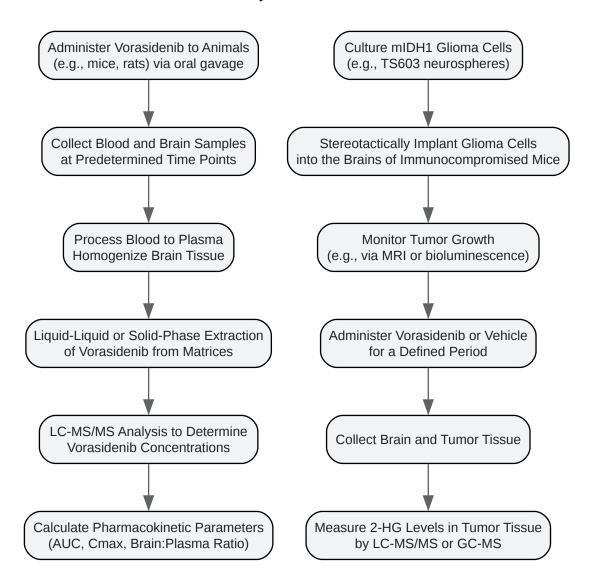
# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to assess the BBB penetration and efficacy of vorasidenib.

#### In Vivo Pharmacokinetic Studies

These studies are designed to determine the concentration of vorasidenib in the plasma and brain over time after administration.

Workflow for In Vivo Pharmacokinetic Analysis



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